Cas no 92914-74-4 (1,2oxazolo5,4-bpyridin-3-amine)

1,2-Oxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused oxazole and pyridine ring system with an amine functional group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in medicinal chemistry. Its rigid bicyclic framework offers stability while allowing for selective functionalization, making it valuable for the synthesis of biologically active molecules. The compound's electron-rich nature and hydrogen-bonding capability further enhance its suitability for use in ligand design and catalyst development. High purity grades are available to ensure consistency in research and industrial processes.
1,2oxazolo5,4-bpyridin-3-amine structure
92914-74-4 structure
Product Name:1,2oxazolo5,4-bpyridin-3-amine
CAS No:92914-74-4
MF:C6H5N3O
MW:135.123400449753
MDL:MFCD04117798
CID:818848
PubChem ID:2763697
Update Time:2025-05-26

1,2oxazolo5,4-bpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • Isoxazolo[5,4-b]pyridin-3-amine
    • [1,2]oxazolo[5,4-b]pyridin-3-amine
    • ISOXAZOLO[5,4-B]PYRIDIN-3-YLAMINE
    • 3-aminoisoxazolo[5,4-b]pyridine
    • isoxazolobpyridinylamine
    • NIHLEQFZWNKMEY-UHFFFAOYSA-N
    • Isoxazolo[5,4-b]pyridine-3-amine
    • SBB046004
    • isoxazolo[5,4-b]pyridine-3-ylamine
    • STK506283
    • AB0072924
    • BB 0218932
    • V9236
    • J3.616.352F
    • Isoxazolo[5,4-b]pyridin-3-amine, AldrichCPR
    • E
    • WLZ3394
    • F2135-0802
    • SCHEMBL1724585
    • US10888567, Compound 2
    • 2X-0710
    • EN300-88546
    • AKOS000275386
    • MFCD04117798
    • BDBM477106
    • J-521614
    • DTXSID20377105
    • CS-0068043
    • ALBB-008891
    • SY081635
    • DB-079438
    • 92914-74-4
    • 1,2oxazolo5,4-bpyridin-3-amine
    • MDL: MFCD04117798
    • Inchi: 1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
    • InChI Key: NIHLEQFZWNKMEY-UHFFFAOYSA-N
    • SMILES: N1=C(N)C2C(=NC=CC=2)O1

Computed Properties

  • Exact Mass: 135.04300
  • Monoisotopic Mass: 135.043261791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Melting Point: 212-214°C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 64.94000
  • LogP: 1.38620

1,2oxazolo5,4-bpyridin-3-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-36
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: T
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature

1,2oxazolo5,4-bpyridin-3-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2oxazolo5,4-bpyridin-3-amine Pricemore >>

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1,2oxazolo5,4-bpyridin-3-amine Production Method

Production Method 1

Reaction Conditions
Reference
Product class 10: 1,2-benzisoxazoles and related compounds
Smalley, R. K., Science of Synthesis, 2002, 11, 289-335

Production Method 2

Reaction Conditions
Reference
Preparation of new sulfonamide derivatives of isoxazolo[5,4-b]pyridine as antibacterial agents
, Poland, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 5 °C; overnight, rt
Reference
Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines
Poreba, Krystyna; Wietrzyk, Joanna; Opolski, Adam, Acta Poloniae Pharmaceutica, 2003, 60(4), 293-301

Production Method 4

Reaction Conditions
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Water ;  16 h, 25 °C
Reference
A high-yielding method for the preparation of isoxazolopyridin-3-amine derivatives
Yu, Wensheng; Bulger, Paul G.; Maloney, Kevin M., Green Chemistry, 2016, 18(18), 4941-4946

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 20 °C
1.2 24 h, 20 °C
1.3 Solvents: Water ;  1 h, 20 °C
Reference
Preparation of aminoisoxazolopyridines as inhibitors of tryptophan dioxygenases (IDO1 and TDO) and their use in therapy
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
New synthetic approach for isothiazolo[4,5-b]pyrazines and isoxazolo[5,4-b]pyridines
Juric, P.; Kocevar, M.; Stanovnik, B.; Tisler, M.; Vercek, B., Chemica Scripta, 1984, 23(5), 209-11

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Hydroxylamine Solvents: Methanol
Reference
The addition of hydroxylamine to derivatives of halopyridine carboxylic acids
Dunn, A. D., Zeitschrift fuer Chemie, 1987, 27(9), 337-8

Production Method 8

Reaction Conditions
1.1 Reagents: Acetohydroxamic acid ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, rt
1.2 5 h, 50 °C
Reference
Substituted 3-aminoisoxazolopyridines as KCNQ2/3 modulators and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

1,2oxazolo5,4-bpyridin-3-amine Raw materials

1,2oxazolo5,4-bpyridin-3-amine Preparation Products

1,2oxazolo5,4-bpyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:92914-74-4)1,2oxazolo5,4-bpyridin-3-amine
Order Number:A909754
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:36
Price ($):174.0
Email:sales@amadischem.com

Additional information on 1,2oxazolo5,4-bpyridin-3-amine

Recent Advances in the Study of 1,2-Oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4): A Promising Scaffold in Medicinal Chemistry

The compound 1,2-oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused oxazole and pyridine rings, has been explored as a key structural motif in the development of novel bioactive molecules. Recent studies have highlighted its role in modulating various biological targets, including kinases, GPCRs, and enzymes involved in inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1,2-oxazolo[5,4-b]pyridin-3-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity using in vitro kinase assays and cell-based models. The lead compound, featuring a 4-fluorophenyl substitution at the 5-position, exhibited nanomolar potency against CDK4/6 and showed promising antiproliferative effects in breast cancer cell lines (MCF-7 and MDA-MB-231).

In addition to its anticancer potential, 1,2-oxazolo[5,4-b]pyridin-3-amine has been investigated for its anti-inflammatory properties. A 2024 study in European Journal of Medicinal Chemistry reported the design and synthesis of novel derivatives targeting the NLRP3 inflammasome, a key mediator of inflammatory responses. The optimized compounds demonstrated significant suppression of IL-1β release in LPS-primed macrophages, with minimal cytotoxicity. Molecular docking studies revealed that these derivatives interact with the NACHT domain of NLRP3, suggesting a potential mechanism of action.

Another emerging application of this scaffold is in the development of antimicrobial agents. Researchers have recently explored its incorporation into hybrid molecules targeting bacterial DNA gyrase and topoisomerase IV. A 2023 publication in Bioorganic & Medicinal Chemistry Letters described a series of 1,2-oxazolo[5,4-b]pyridin-3-amine conjugates with fluoroquinolone pharmacophores, which exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The most potent analog showed a MIC value of 0.5 μg/mL against MRSA, comparable to clinical antibiotics like ciprofloxacin.

The synthetic accessibility of 1,2-oxazolo[5,4-b]pyridin-3-amine derivatives has also been a focus of recent research. A 2024 protocol published in Organic Process Research & Development detailed a scalable, one-pot synthesis route using microwave-assisted cyclization, achieving yields of >85% with excellent purity. This methodological advancement addresses previous challenges in large-scale production and opens new possibilities for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1,2-oxazolo[5,4-b]pyridin-3-amine-based drugs. Recent ADMET studies have identified issues with metabolic stability and plasma protein binding in certain derivatives. However, structural modifications such as the introduction of polar groups or prodrug strategies have shown potential in overcoming these limitations, as reported in a 2024 review in Drug Discovery Today.

In conclusion, 1,2-oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4) represents a highly versatile scaffold with demonstrated potential across multiple therapeutic areas. The recent surge in research activity surrounding this compound reflects its growing importance in drug discovery. Future directions may include the exploration of its applications in neurodegenerative diseases and the development of targeted delivery systems to enhance tissue specificity.

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Amadis Chemical Company Limited
(CAS:92914-74-4)1,2oxazolo5,4-bpyridin-3-amine
A909754
Purity:99%
Quantity:10g
Price ($):174.0
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